

Solubility of 3,4-Pyridinedimethanol in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: [4-(Hydroxymethyl)pyridin-3-yl]methanol

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Introduction

3,4-Pyridinedimethanol is a heterocyclic organic compound with potential applications in pharmaceutical and materials science. A thorough understanding of its solubility in various organic solvents is fundamental for its synthesis, purification, formulation, and quality control. Solubility data is critical for designing efficient crystallization processes, developing stable liquid formulations, and predicting bioavailability. This technical guide provides a comprehensive overview of the available information on the solubility of pyridinedimethanol isomers and outlines a detailed experimental protocol for the precise determination of the solubility of 3,4-pyridinedimethanol.

Qualitative Solubility of Pyridinedimethanol Isomers

Quantitative solubility data for 3,4-pyridinedimethanol in organic solvents is not readily available in published literature. However, information on related isomers such as 2,6-pyridinedimethanol and 3,5-pyridinedimethanol can provide valuable qualitative insights into its expected solubility characteristics.

- 2,6-Pyridinedimethanol has been reported to be soluble in water and moderately soluble in polar organic solvents like ethanol and methanol. It is generally insoluble in nonpolar solvents such as hexane.[1]

- 3,5-Pyridinedimethanol is described as being soluble in methanol, DMSO, and water.[\[2\]](#)
- 4-Pyridinemethanol is also soluble in water.[\[3\]](#)

Based on the structures of these isomers, which, like 3,4-pyridinedimethanol, contain a pyridine ring and two hydroxyl groups, it is reasonable to anticipate that 3,4-pyridinedimethanol will exhibit good solubility in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO) due to the potential for hydrogen bonding. Its solubility is expected to be lower in nonpolar solvents.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for 3,4-pyridinedimethanol in various organic solvents at different temperatures is not available. The following tables are presented as templates for researchers to populate once experimental data has been acquired using the protocol outlined in the subsequent section.

Table 1: Solubility of 3,4-Pyridinedimethanol in Various Solvents at 298.15 K

Organic Solvent	Molar Mass (g/mol)	Solubility (g/100g solvent)	Mole Fraction (x ₁)	Mass Fraction (w ₁)
Methanol	32.04	Data to be determined	Data to be determined	Data to be determined
Ethanol	46.07	Data to be determined	Data to be determined	Data to be determined
Acetone	58.08	Data to be determined	Data to be determined	Data to be determined
Ethyl Acetate	88.11	Data to be determined	Data to be determined	Data to be determined
Acetonitrile	41.05	Data to be determined	Data to be determined	Data to be determined
Dimethyl Sulfoxide	78.13	Data to be determined	Data to be determined	Data to be determined
Toluene	92.14	Data to be determined	Data to be determined	Data to be determined
Heptane	100.21	Data to be determined	Data to be determined	Data to be determined

Table 2: Temperature Dependence of 3,4-Pyridinedimethanol Solubility in Methanol

Temperature (K)	Solubility (g/100g solvent)	Mole Fraction (x ₁)	Mass Fraction (w ₁)
283.15	Data to be determined	Data to be determined	Data to be determined
293.15	Data to be determined	Data to be determined	Data to be determined
303.15	Data to be determined	Data to be determined	Data to be determined
313.15	Data to be determined	Data to be determined	Data to be determined
323.15	Data to be determined	Data to be determined	Data to be determined

Experimental Protocol for Solubility Determination

The isothermal saturation method, followed by gravimetric analysis, is a reliable and widely used technique for determining the solubility of a solid compound in a liquid solvent.^{[4][5]}

4.1. Materials and Apparatus

- Solute: High-purity 3,4-pyridinedimethanol (recrystallized and dried)
- Solvents: Analytical grade organic solvents
- Apparatus:
 - Analytical balance (± 0.0001 g)
 - Thermostatic water bath or shaker with temperature control (± 0.1 K)
 - Glass vials with airtight screw caps
 - Magnetic stirrer and stir bars
 - Syringes with filters (e.g., $0.45\ \mu\text{m}$ PTFE)
 - Drying oven
 - Weighing bottles

4.2. Experimental Procedure

- Sample Preparation: Add an excess amount of solid 3,4-pyridinedimethanol to a pre-weighed glass vial.
- Solvent Addition: Add a known mass of the selected organic solvent to the vial.
- Equilibration: Tightly cap the vial and place it in the thermostatic shaker set to the desired temperature. Stir the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). A persistent excess of solid should be visible to confirm saturation.

- Sampling: Stop the stirring and allow the solid to settle for at least 2 hours at the constant experimental temperature.
- Filtration: Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated or pre-cooled syringe fitted with a filter to avoid temperature-induced precipitation.
- Gravimetric Analysis: Transfer the filtered saturated solution to a pre-weighed weighing bottle and record the total mass.
- Solvent Evaporation: Place the weighing bottle in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Dry to a constant mass.
- Mass Determination: After cooling to room temperature in a desiccator, weigh the weighing bottle containing the solid residue.
- Calculations:
 - The mass of the dissolved solute is the final mass of the weighing bottle minus the initial mass of the empty bottle.
 - The mass of the solvent is the total mass of the saturated solution minus the mass of the dissolved solute.
 - Calculate the solubility in various units (g/100g solvent, mole fraction, mass fraction).

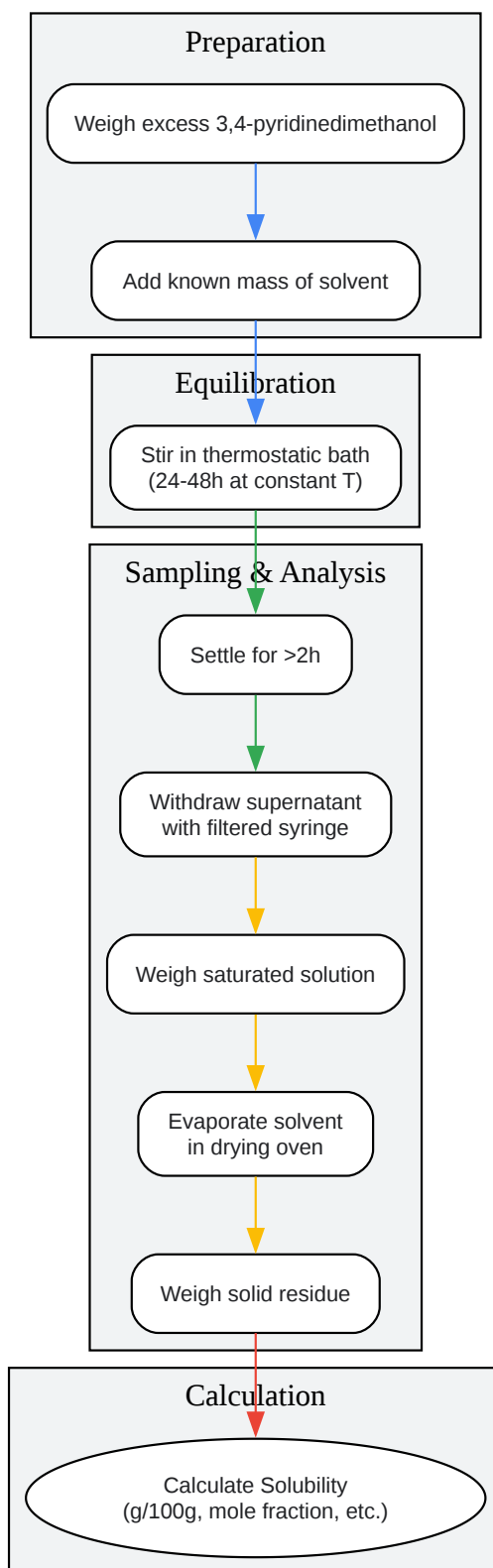
4.3. Data Correlation

The temperature dependence of solubility can often be correlated using thermodynamic models such as the Apelblat equation or the van't Hoff equation.^{[4][5]}

Visualizations

5.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the isothermal saturation method for determining the solubility of 3,4-pyridinedimethanol.



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Figure 1: Isothermal Saturation Method Workflow.

Conclusion

While quantitative solubility data for 3,4-pyridinedimethanol in organic solvents is currently lacking in the public domain, this technical guide provides a framework for researchers to obtain this critical information. By following the detailed experimental protocol for the isothermal saturation method, scientists can generate reliable solubility data. This data will be invaluable for the development of processes involving 3,4-pyridinedimethanol, from synthesis and purification to formulation and drug delivery. The provided workflow diagram offers a clear visual representation of the necessary experimental steps. Future work should focus on the systematic measurement of the solubility of 3,4-pyridinedimethanol in a range of pharmaceutically and industrially relevant solvents at various temperatures.

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